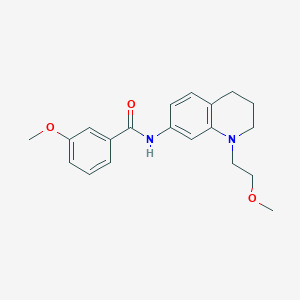
2-(3,5-Dimethylcyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3,5-Dimethylcyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boron-containing organic compound. It likely contains a cyclohexyl ring, which is a six-membered ring of carbon atoms, and a dioxaborolane ring, which is a five-membered ring containing two oxygen atoms, one boron atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound likely involves a 3,5-dimethylcyclohexyl group attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The cyclohexyl group is a six-membered carbon ring, and the dioxaborolane group is a five-membered ring containing two oxygen atoms, one boron atom, and two carbon atoms .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, organoboron compounds are often used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with a halide or pseudohalide under the action of a palladium catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like “2-(3,5-dimethylcyclohexyl)ethan-1-ol” are liquids at room temperature .Aplicaciones Científicas De Investigación
Palladium-Catalyzed Silaboration of Allenes
Research by Chang et al. (2005) presented a highly regio- and stereoselective method for synthesizing various 2-silylallylboronates from allenes using 2-(dimethylphenylsilanyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane. This method is catalyzed by palladium complexes and initiated by organic iodides, demonstrating total regioselectivity and high E stereoselectivity. The method's utility extends to the synthesis of homoallylic alcohols, highlighting its significance in creating complex organic molecules with high precision (Chang, Rayabarapu, Yang, & Cheng, 2005).
Synthesis and Characterization of Polysiloxane Films
Cai and Weber (2004) described the synthesis of irregular tetra-branched star polysiloxanes via Pt-catalyzed hydrosilylation with unsaturated epoxides. This process involves modifying terminal Si–H bonds to yield polydimethylsiloxanes with unique properties, which upon irradiation, form crosslinked PDMS films. The study provides insights into the molecular weight, thermal stability, and surface properties of these polymers, offering potential applications in coatings and material science (Cai & Weber, 2004).
Asymmetric Simmons-Smith Cyclopropanation
Wang, Liang, and Yu (2011) investigated the mechanism and origins of stereoselectivity in the asymmetric Simmons-Smith cyclopropanation using Charette chiral dioxaborolane ligand. Their density functional theory (DFT) calculations revealed key factors influencing enantioselectivity and provided a deeper understanding of this crucial reaction in organic synthesis. This research offers valuable insights for designing more efficient and selective catalytic processes (Wang, Liang, & Yu, 2011).
Enantioselective Conjugate Silyl Additions
Lee and Hoveyda (2010) developed an efficient Cu-catalyzed protocol for enantioselective addition of a dimethylphenylsilanyl group to a broad range of unsaturated carbonyls. This method, utilizing commercially available CuCl and a monodentate imidazolinium salt, enables the synthesis of enantiomerically enriched beta-silylcarbonyls, demonstrating its utility in creating complex organic molecules with high enantioselectivity (Lee & Hoveyda, 2010).
Mecanismo De Acción
Mode of Action
The mode of action of this compound is currently unknown . It’s crucial to understand how the compound interacts with its targets and the resulting changes to predict its potential applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3,5-dimethylcyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BO2/c1-10-7-11(2)9-12(8-10)15-16-13(3,4)14(5,6)17-15/h10-12H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPLDQWYKSXELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC(CC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2847200.png)
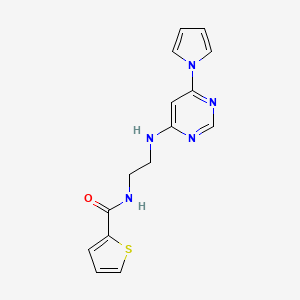

![8-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2847205.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2847206.png)

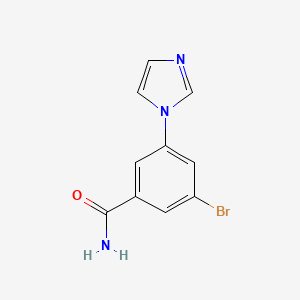
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2847211.png)

![Methyl N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2847213.png)
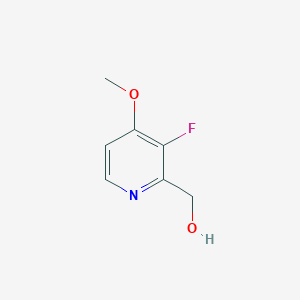
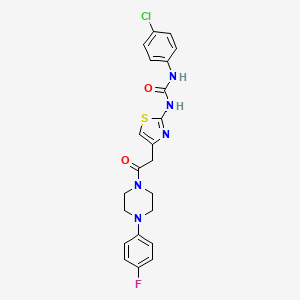
![(2Z)-2-[(3-fluorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2847220.png)
